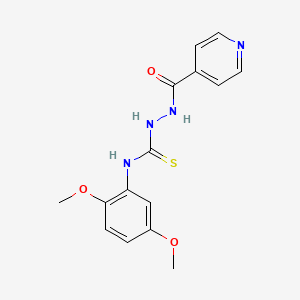
N-(2,5-dimethoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic rings, hydrazine, and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide typically involves multiple steps:
Formation of the hydrazinecarbothioamide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.
Introduction of the pyridylcarbonyl group: The hydrazinecarbothioamide is then reacted with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.
Attachment of the 2,5-dimethoxyphenyl group: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzoyl chloride under basic conditions to yield N-(2,5-dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of hydrazinecarbothioamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazine and thioamide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The aromatic rings may also facilitate binding to hydrophobic pockets within target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a thioamide group.
N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness
N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide is unique due to the presence of both hydrazine and thioamide functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups with the aromatic rings and pyridylcarbonyl moiety makes this compound particularly versatile for various applications.
Properties
Molecular Formula |
C15H16N4O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C15H16N4O3S/c1-21-11-3-4-13(22-2)12(9-11)17-15(23)19-18-14(20)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,23) |
InChI Key |
LRQUNYGZXFOYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


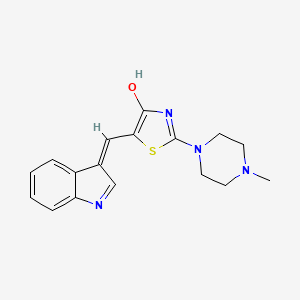
![Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate](/img/structure/B10863179.png)
![4-[7-(5-bromopyridin-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B10863189.png)
![2-(butylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10863194.png)
![7-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10863199.png)
![[1,1'-Biphenyl]-2,5-dicarboxamide](/img/structure/B10863203.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B10863216.png)
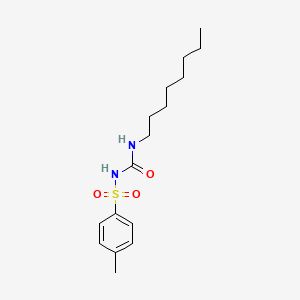
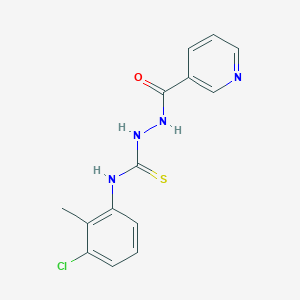

![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863249.png)
![3-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol](/img/structure/B10863250.png)
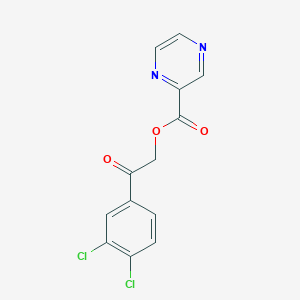
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863266.png)
